3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid
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Overview
Description
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the condensation of 3-anilino-4-phenyl-1,2,4-thiadiazole with oxopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenyl-1,2,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Studied for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct biological activities.
Properties
CAS No. |
67066-04-0 |
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Molecular Formula |
C17H14N4O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-14(11-15(23)24)19-17-21(13-9-5-2-6-10-13)16(20-25-17)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,23,24) |
InChI Key |
VIOFCRNPODHVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NSC(=NC(=O)CC(=O)O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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